Taprizosin

Catalog No.
S544558
CAS No.
210538-44-6
M.F
C25H26N6O4S
M. Wt
506.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Taprizosin

CAS Number

210538-44-6

Product Name

Taprizosin

IUPAC Name

N-[2-(4-amino-6,7-dimethoxy-5-pyridin-2-ylquinazolin-2-yl)-3,4-dihydro-1H-isoquinolin-5-yl]methanesulfonamide

Molecular Formula

C25H26N6O4S

Molecular Weight

506.6 g/mol

InChI

InChI=1S/C25H26N6O4S/c1-34-20-13-19-22(21(23(20)35-2)18-8-4-5-11-27-18)24(26)29-25(28-19)31-12-10-16-15(14-31)7-6-9-17(16)30-36(3,32)33/h4-9,11,13,30H,10,12,14H2,1-3H3,(H2,26,28,29)

InChI Key

OLYXPBZBZBVRGD-UHFFFAOYSA-N

SMILES

COC1=C(C(=C2C(=C1)N=C(N=C2N)N3CCC4=C(C3)C=CC=C4NS(=O)(=O)C)C5=CC=CC=N5)OC

Solubility

Soluble in DMSO

Synonyms

N-(2-(4-amino-6,7-dimethoxy-5-pyridin-2-yl-quinazolin-2-yl)-1,2,3,4-tetrahydro-isoquinolin-5-yl)-methanesulfonamide, UK-338,003

Canonical SMILES

COC1=C(C(=C2C(=C1)N=C(N=C2N)N3CCC4=C(C3)C=CC=C4NS(=O)(=O)C)C5=CC=CC=N5)OC

Description

The exact mass of the compound Taprizosin is 506.1736 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Taprizosin is a synthetic compound classified as an alpha-1 adrenergic receptor antagonist. Its chemical structure is characterized by the presence of a tetrahydroisoquinoline moiety and a quinazoline derivative, which contribute to its pharmacological properties. The systematic name for taprizosin is N-{2-[4-amino-6,7-dimethoxy-5-(pyridin-2-yl)quinazolin-2-yl]-1,2,3,4-tetrahydroisoquinolin-5-yl}methanesulfonamide . This compound is primarily utilized in the treatment of conditions related to hypertension and benign prostatic hyperplasia.

The chemical behavior of taprizosin involves various reactions typical of sulfonamides and heterocyclic compounds. Key reactions include:

  • Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack by amines or alcohols, leading to the formation of new derivatives.
  • Hydrolysis: Under acidic or basic conditions, taprizosin can hydrolyze, affecting its stability and efficacy.
  • Oxidation: The methoxy groups in the quinazoline ring can be oxidized under certain conditions, potentially altering the compound's pharmacological profile .

Taprizosin exhibits significant biological activity as an antagonist of alpha-1 adrenergic receptors. This action leads to vasodilation and a subsequent decrease in blood pressure. Additionally, it has been shown to relax smooth muscle in the prostate and bladder neck, making it beneficial for patients with benign prostatic hyperplasia. The compound's pharmacodynamics involve:

  • Competitive Inhibition: Taprizosin competes with endogenous catecholamines for binding to alpha-1 adrenergic receptors.
  • Vasodilatory Effects: By blocking these receptors, it causes relaxation of vascular smooth muscle, reducing peripheral vascular resistance .

The synthesis of taprizosin typically involves multi-step organic reactions. A common method includes:

  • Formation of the Quinazoline Ring: Starting from 4-amino derivatives, a series of condensation reactions are performed to construct the quinazoline framework.
  • Tetrahydroisoquinoline Synthesis: This component is synthesized through cyclization reactions involving appropriate precursors.
  • Coupling Reaction: The final step involves coupling the synthesized quinazoline and tetrahydroisoquinoline moieties using methods such as amide bond formation .

Taprizosin is primarily utilized in clinical settings for:

  • Hypertension Management: As an antihypertensive agent, it helps lower blood pressure by relaxing blood vessels.
  • Benign Prostatic Hyperplasia Treatment: It alleviates urinary symptoms associated with prostate enlargement by relaxing smooth muscle in the bladder and prostate .

Studies on taprizosin have highlighted its interactions with various biological systems:

  • Drug Interactions: Co-administration with other antihypertensives may potentiate hypotensive effects.
  • Receptor Binding Studies: Research indicates that taprizosin has a higher affinity for alpha-1 adrenergic receptors compared to other similar compounds, which may enhance its therapeutic efficacy while minimizing side effects .

Several compounds share structural or functional similarities with taprizosin. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
TerazosinSimilar receptor targetLonger half-life; used mainly for hypertension
DoxazosinSimilar mechanismMore potent; often prescribed for both hypertension and urinary symptoms
AlfuzosinStructural similaritySelective action on the bladder neck; less cardiovascular impact

Taprizosin's uniqueness lies in its specific receptor binding profile and its dual action on both vascular smooth muscle and prostate tissue, making it particularly effective for patients with coexisting hypertension and benign prostatic hyperplasia .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

506.17362451 g/mol

Monoisotopic Mass

506.17362451 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EQ8YV2D86Y

Other CAS

210538-44-6

Wikipedia

Taprizosin

Dates

Modify: 2024-02-18
1: O'Rourke M, Kearns S, Docherty JR. Investigation of the actions of chloroethylclonidine in rat aorta. Br J Pharmacol. 1995 Aug;115(8):1399-406. PubMed PMID: 8564198; PubMed Central PMCID: PMC1908886.

Explore Compound Types